molecular formula C24H22N6O2 B2419318 N-[2-(2,5-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902949-00-2

N-[2-(2,5-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No.: B2419318
CAS No.: 902949-00-2
M. Wt: 426.48
InChI Key: QFUTXQHSYMXCDH-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety, along with a pyridine and a dimethoxyphenyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of a quinazoline derivative with an appropriate amine. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(2,5-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the replication of viruses, thereby exhibiting antiviral properties . Additionally, its interaction with bacterial cell walls can result in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,5-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is unique due to its specific combination of functional groups, which imparts distinct biological and chemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N-[2-(2,5-dimethoxyphenyl)ethyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O2/c1-31-18-9-10-21(32-2)16(14-18)11-13-26-24-27-20-8-4-3-7-19(20)23-28-22(29-30(23)24)17-6-5-12-25-15-17/h3-10,12,14-15H,11,13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUTXQHSYMXCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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